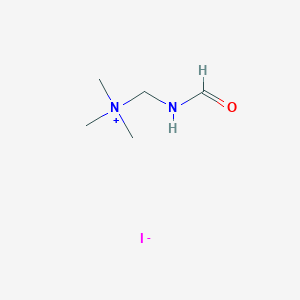
Formamido-N,N,N-trimethylmethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamido-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a formamido group attached to a trimethylmethanaminium moiety, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamido-N,N,N-trimethylmethanaminium iodide typically involves the reaction of formamide with N,N,N-trimethylmethanaminium iodide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where formamide and N,N,N-trimethylmethanaminium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
化学反応の分析
Types of Reactions
Formamido-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride or bromide ions can be used to replace the iodide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamido derivatives, while reduction could produce simpler amines.
科学的研究の応用
Formamido-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which Formamido-N,N,N-trimethylmethanaminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with target molecules, while the trimethylmethanaminium moiety can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Formamide: A simpler compound with similar functional groups but lacking the quaternary ammonium structure.
N,N,N-trimethylmethanaminium chloride: Similar structure but with chloride as the counterion instead of iodide.
Dimethylformamide: Contains a formamide group but with different substituents on the nitrogen atom.
Uniqueness
Formamido-N,N,N-trimethylmethanaminium iodide is unique due to its combination of a formamido group and a quaternary ammonium structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
52322-57-3 |
|---|---|
分子式 |
C5H13IN2O |
分子量 |
244.07 g/mol |
IUPAC名 |
formamidomethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H12N2O.HI/c1-7(2,3)4-6-5-8;/h5H,4H2,1-3H3;1H |
InChIキー |
YMAXNTWFYOHLLR-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CNC=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


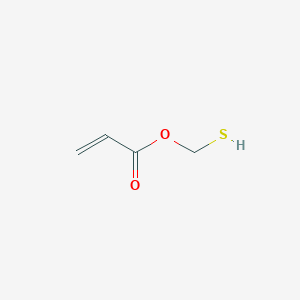
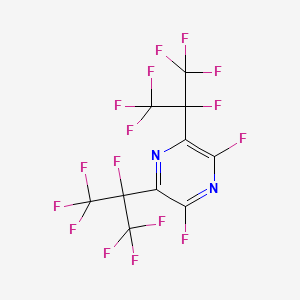
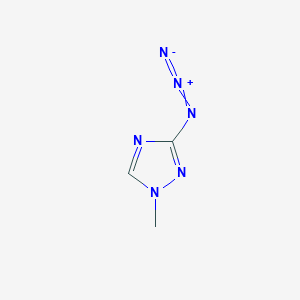
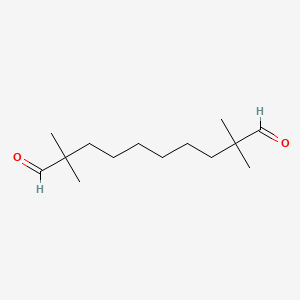
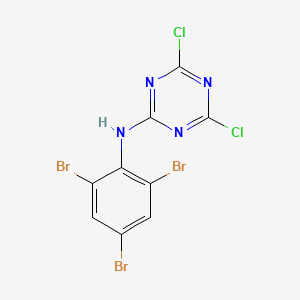


![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
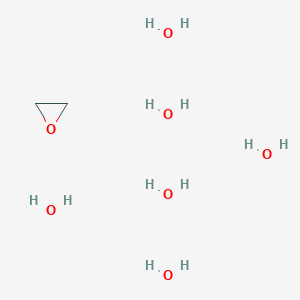
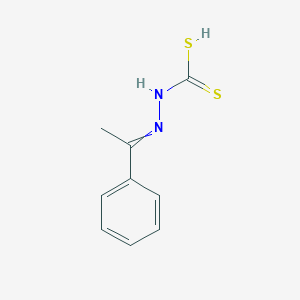
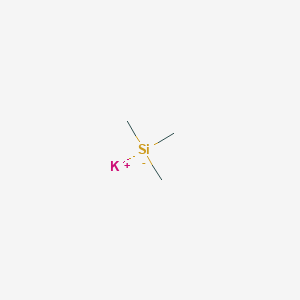
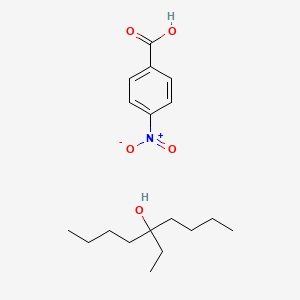

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
